molecular formula C9H9N3S B13866291 2-(1-Phenylhydrazino)-1,3-thiazole

2-(1-Phenylhydrazino)-1,3-thiazole

Cat. No.: B13866291
M. Wt: 191.26 g/mol
InChI Key: HDLZZCSVJDXASM-UHFFFAOYSA-N
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Description

2-(1-Phenylhydrazino)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylhydrazino)-1,3-thiazole typically involves the reaction of phenylhydrazine with a thiazole derivative. One common method is the condensation of phenylhydrazine with 2-bromo-1,3-thiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylhydrazino)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(1-Phenylhydrazino)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Phenylhydrazino)-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

1-phenyl-1-(1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C9H9N3S/c10-12(9-11-6-7-13-9)8-4-2-1-3-5-8/h1-7H,10H2

InChI Key

HDLZZCSVJDXASM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=NC=CS2)N

Origin of Product

United States

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